2,2',3,3',4-Pentachloro-4'-(methylsulfonyl)-1,1'-biphenyl
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Overview
Description
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated biphenyls and reduced sulfonyl derivatives.
Substitution: Biphenyl derivatives with substituted functional groups.
Scientific Research Applications
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of chlorinated biphenyls and their derivatives.
Biology: Investigated for its effects on biological systems, including its potential as an environmental contaminant.
Medicine: Explored for its potential therapeutic properties and its interactions with biological molecules.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure but lack the methylsulfonyl group.
Chlorinated Diphenyl Ethers: Contain ether linkages instead of biphenyl structures.
Sulfonyl Chlorides: Contain sulfonyl groups but differ in their aromatic structures.
Uniqueness
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorinated and methylsulfonyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
104086-11-5 |
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Molecular Formula |
C13H7Cl5O2S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2,3-dichloro-1-methylsulfonyl-4-(2,3,4-trichlorophenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)9-5-3-7(11(16)13(9)18)6-2-4-8(14)12(17)10(6)15/h2-5H,1H3 |
InChI Key |
WSIQBUXUOALGBU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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